molecular formula C26H21ClN4O3S2 B2498129 N-(4-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 1115570-29-0

N-(4-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B2498129
CAS No.: 1115570-29-0
M. Wt: 537.05
InChI Key: DBFDEHASUJBGAM-UHFFFAOYSA-N
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Description

This compound (CAS: 895102-18-8) is a structurally complex heterocyclic molecule featuring a fused tricyclic core with sulfur, nitrogen, and oxygen atoms. Key structural elements include:

  • Functional groups: A 4-chlorophenyl acetamide moiety and a sulfanyl group linked to the tricyclic core. The 4-methylbenzyl substituent at position 9 introduces steric bulk and lipophilicity .
  • Sulfone groups: The 8,8-dioxo (sulfone) groups enhance polarity and may influence metabolic stability or binding specificity .

This compound is likely investigated for pharmaceutical applications, given its resemblance to bioactive molecules targeting inflammation or infection pathways .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S2/c1-17-6-8-18(9-7-17)15-31-22-5-3-2-4-21(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-20-12-10-19(27)11-13-20/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFDEHASUJBGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. Common starting materials might include 4-chlorophenylamine and 4-methylbenzyl chloride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness, safety, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a secondary amine.

Scientific Research Applications

Structural Information

The compound features a unique tricyclic structure with multiple functional groups that contribute to its chemical reactivity and biological activity. The molecular formula is C33H36ClN4O2SC_{33}H_{36}ClN_4O_2S with a molecular weight of 607.2 g/mol .

Medicinal Chemistry

  • Anticancer Activity : Several studies have investigated the anticancer properties of compounds similar to N-(4-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide. For instance, derivatives of related structures have shown promising results in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Compounds with similar functionalities have been studied for their antimicrobial effects against various pathogens. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially increasing membrane permeability and efficacy against bacterial strains .

Material Science

  • Polymer Synthesis : The compound's unique structure allows it to be used as a building block in synthesizing novel polymers with specific properties such as increased thermal stability and mechanical strength. Research indicates that incorporating such compounds into polymer matrices can enhance their functional characteristics .
  • Nanotechnology : Its application in nanotechnology has been explored for creating nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles with such compounds can facilitate targeted drug delivery and improve therapeutic outcomes .

Case Study 1: Anticancer Activity

A study published in Cancer Research examined a series of triazine derivatives related to this compound and their effects on human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cells through apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various substituted phenylacetamides against resistant bacterial strains. The study found that compounds with similar structures to this compound showed remarkable activity against methicillin-resistant Staphylococcus aureus.

Mechanism of Action

The mechanism by which “N-(4-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A structurally related analogue, N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide , differs by replacing the 4-methylbenzyl group with a simpler methyl substituent at position 7. Key comparisons include:

Property Target Compound Methyl-Substituted Analogue
Substituent at Position 9 4-Methylbenzyl (bulkier, aromatic) Methyl (smaller, aliphatic)
Lipophilicity (Predicted logP) Higher (due to aromatic benzyl) Lower
Synthetic Accessibility More complex synthesis Simpler
Binding Affinity Potentially stronger (aromatic interactions) Weaker (reduced π-stacking)

Reactivity and Stability

  • Aromaticity : Both compounds benefit from conjugated π-systems in the tricyclic core, enhancing stability and resistance to electrophilic substitution .
  • Sulfone vs. Thioether : The sulfone group in the target compound increases oxidation resistance compared to thioether-containing analogues, which are prone to metabolic oxidation .

Electronic Properties

Density Functional Theory (DFT) studies on similar acetamide derivatives (e.g., 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol) reveal that electron-withdrawing groups (e.g., 4-chlorophenyl) lower the HOMO-LUMO gap, enhancing reactivity in charge-transfer interactions . This suggests the target compound’s 4-chlorophenyl group may improve binding to electron-rich biological targets compared to non-halogenated analogues.

Biological Activity

N-(4-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique triazatricyclo structure and incorporates a chlorophenyl group alongside a sulfanyl acetamide moiety. Its molecular formula is C19H17ClN3O3SC_{19}H_{17}ClN_3O_3S, with a molar mass of 406.26 g/mol. The compound's solubility and stability in various solvents are crucial for its biological applications.

PropertyValue
Molecular FormulaC19H17ClN3O3S
Molar Mass406.26 g/mol
Melting Point76°C
Water Solubility3.3 mg/L at 20°C

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis and function.

The proposed mechanism involves the inhibition of key enzymes involved in cell wall synthesis or metabolic pathways critical for bacterial survival. For instance, the presence of the triazole ring may contribute to the inhibition of sterol biosynthesis in fungi, similar to other triazole antifungals.

Case Studies

  • Antibacterial Activity : A study conducted on a series of chlorophenyl derivatives demonstrated that modifications in the side chains significantly enhance antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Antifungal Efficacy : In vitro tests revealed that related compounds exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungals .
  • Cytotoxicity : Preliminary cytotoxicity assays indicated that this compound showed selective toxicity towards cancer cell lines while sparing normal cells .

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